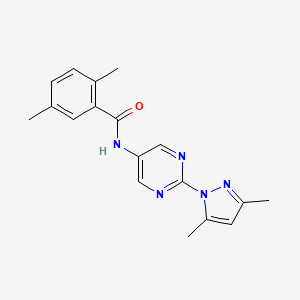
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromobenzene derivatives is well-documented in the provided literature. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, using CH3MgCl as the proton abstractor, resulting in a compound with high radiochemical purity . Similarly, the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes via the Buchwald-Hartwig reaction demonstrates the versatility of bromobenzene compounds in forming novel structures under specific conditions . These methods could potentially be adapted for the synthesis of 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride.
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the reactivity and interaction of the molecule with other chemical species. The glucose-based C2-glyco-conjugate discussed in one study and the cyclic vinylamines synthesized in another highlight the diverse structural possibilities that arise from modifications to the benzene ring. These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of bromobenzene derivatives is influenced by the substituents attached to the benzene ring. For example, the glucose-based C2-glyco-conjugate exhibits switch-on fluorescence behavior in the presence of aromatic amino acids due to hydrogen bonding and π-π interactions . This suggests that this compound may also participate in specific chemical reactions depending on its functional groups and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives can vary widely. The synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes indicates the potential for high sensitivity and selectivity in analytical applications . This implies that this compound could also possess unique properties that make it suitable for specific analytical or synthetic applications.
科学的研究の応用
Synthesis of Anticoagulant Intermediates
A key intermediate of the anticoagulant rivaroxaban, 4-(4-Aminophenyl)-3-morpholinone, was synthesized from bromobenzene through a series of reactions involving 2-aminoethanol. This pathway underscores the importance of bromobenzene derivatives in the synthesis of pharmacologically active compounds (Luo Lingyan et al., 2011).
Environmental Impact of Brominated Hydrocarbons
Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of brominated dioxins and other hazardous combustion byproducts. This study illustrates the environmental relevance of brominated compounds and their potential risks (Catherine S Evans & B. Dellinger, 2003).
Molecular Scaffold Synthesis
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its derivatives, synthesized from bromo and chloro compounds, act as scaffolds for molecular receptors, highlighting the versatility of halogenated benzene derivatives in creating complex molecular architectures (K. Wallace et al., 2005).
Catalysts and Reagents in Organic Synthesis
The synthesis and application of spiroborate esters from 1,2-aminoalcohols, demonstrating the use of bromobenzene derivatives as key intermediates, reflect their utility in developing catalysts and reagents for organic synthesis (V. Stepanenko et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
特性
IUPAC Name |
2-(2-bromophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHVPPHKOWHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)
![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)


